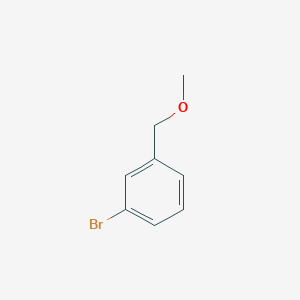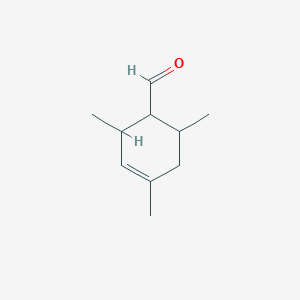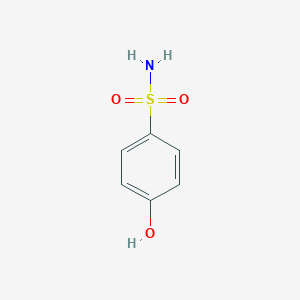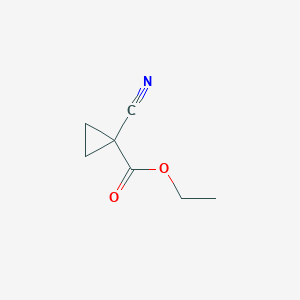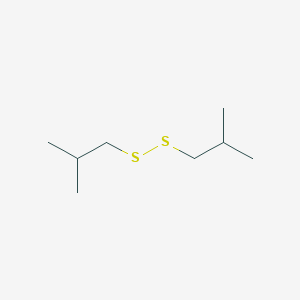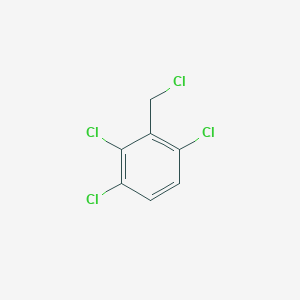
1,2,4-Trichloro-3-(chloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trichloro-3-(chloromethyl)benzene, also known as TCMB, is an organic compound that belongs to the family of chlorinated benzenes. It is a colorless to yellowish liquid with a strong odor and is mainly used as an intermediate in the synthesis of other chemicals. TCMB is a highly reactive compound and has been extensively studied for its various applications in scientific research.
Mécanisme D'action
The mechanism of action of 1,2,4-Trichloro-3-(chloromethyl)benzene involves its ability to react with various functional groups present in organic compounds. The chloromethyl group in 1,2,4-Trichloro-3-(chloromethyl)benzene is highly reactive and can undergo various reactions such as nucleophilic substitution, addition, and elimination reactions. These reactions can lead to the formation of new compounds with different properties and applications.
Effets Biochimiques Et Physiologiques
1,2,4-Trichloro-3-(chloromethyl)benzene has been found to have various biochemical and physiological effects. It has been shown to have toxic effects on the liver, kidney, and lungs in animal studies. 1,2,4-Trichloro-3-(chloromethyl)benzene exposure has also been linked to the development of cancer in some animal models. However, the exact mechanism of 1,2,4-Trichloro-3-(chloromethyl)benzene toxicity and carcinogenicity is still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,4-Trichloro-3-(chloromethyl)benzene has several advantages as a reagent in lab experiments. It is readily available, relatively inexpensive, and highly reactive. However, it has some limitations as well. 1,2,4-Trichloro-3-(chloromethyl)benzene is a highly toxic and hazardous compound, and its use requires proper safety precautions and equipment. Its reactivity can also make it difficult to handle in some experiments.
Orientations Futures
1,2,4-Trichloro-3-(chloromethyl)benzene has several potential future directions for research. One area of interest is the development of new synthetic routes for 1,2,4-Trichloro-3-(chloromethyl)benzene and its derivatives. Another area of interest is the investigation of the toxicological and carcinogenic effects of 1,2,4-Trichloro-3-(chloromethyl)benzene in humans. Additionally, 1,2,4-Trichloro-3-(chloromethyl)benzene could be used as a starting material for the synthesis of new drugs and materials with unique properties.
Conclusion:
In conclusion, 1,2,4-Trichloro-3-(chloromethyl)benzene is a highly reactive and versatile compound with various applications in scientific research. Its synthesis, mechanism of action, and biochemical effects have been extensively studied, and it has several advantages and limitations in lab experiments. 1,2,4-Trichloro-3-(chloromethyl)benzene has several potential future directions for research, and its unique properties make it a valuable reagent for various applications.
Méthodes De Synthèse
The synthesis of 1,2,4-Trichloro-3-(chloromethyl)benzene involves the chlorination of 1,2,4-trichlorobenzene with formaldehyde in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the product is obtained after several purification steps.
Applications De Recherche Scientifique
1,2,4-Trichloro-3-(chloromethyl)benzene has been widely used in scientific research due to its unique properties and reactivity. It has been used as a starting material for the synthesis of various organic compounds such as pesticides, pharmaceuticals, and dyes. 1,2,4-Trichloro-3-(chloromethyl)benzene has also been used in the synthesis of polymers and resins.
Propriétés
Numéro CAS |
1424-79-9 |
|---|---|
Nom du produit |
1,2,4-Trichloro-3-(chloromethyl)benzene |
Formule moléculaire |
C7H4Cl4 |
Poids moléculaire |
229.9 g/mol |
Nom IUPAC |
1,2,4-trichloro-3-(chloromethyl)benzene |
InChI |
InChI=1S/C7H4Cl4/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 |
Clé InChI |
HOLOJLLLDKVVJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1Cl)CCl)Cl)Cl |
SMILES canonique |
C1=CC(=C(C(=C1Cl)CCl)Cl)Cl |
Autres numéros CAS |
1424-79-9 |
Synonymes |
1,2,4-trichloro-3-(chloromethyl)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



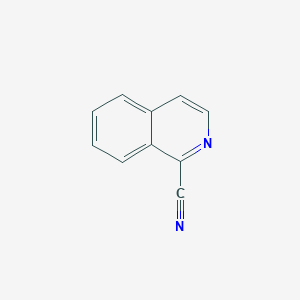
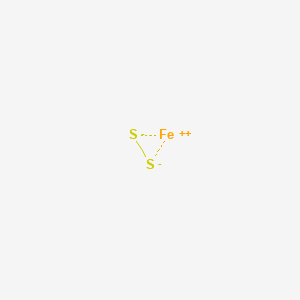
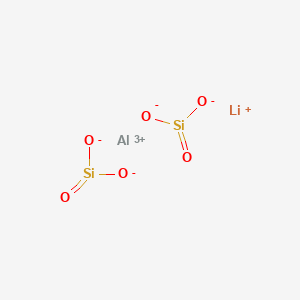
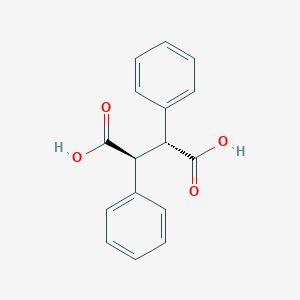
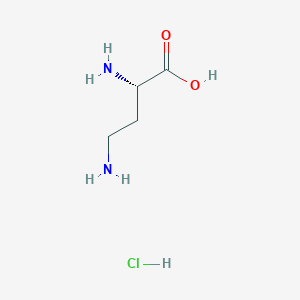
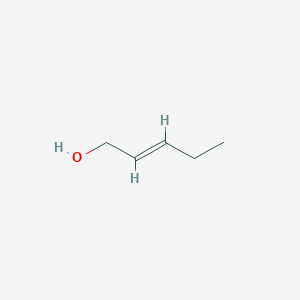
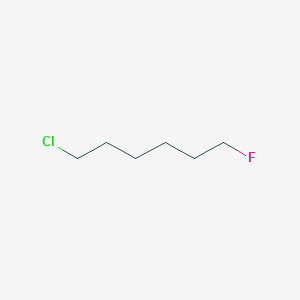
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
